Methyltrioctylsilan

Übersicht

Beschreibung

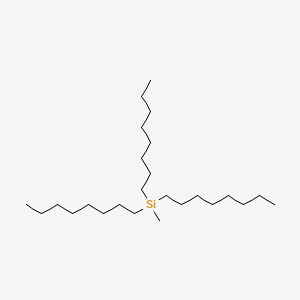

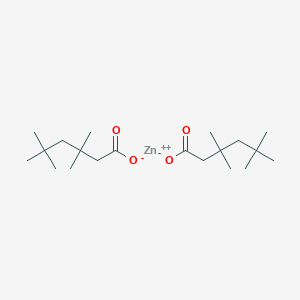

Silane, methyltrioctyl- is a useful research compound. Its molecular formula is C25H54Si and its molecular weight is 382.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Silane, methyltrioctyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, methyltrioctyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Tetraalkylsilanen

Methyltrioctylsilan kann in einem Schritt aus handelsüblichem Trichlormethylsilan und Trioctylaluminium synthetisiert werden . Dieser Prozess minimiert Nebenprodukte, die aus der Umverteilung von Alkylgruppen durch die Zugabe von Natrium- oder Lithiumhalogeniden resultieren .

Radikalbasiertes Reagenz in der organischen Chemie

This compound, auch bekannt als Tris(trimethylsilyl)silan, hat in der organischen Synthese vielfältige Anwendungen gefunden . Es wurde erfolgreich in Radikalreduktionen, Hydrosilylierungen und konsekutiven Radikalreaktionen eingesetzt .

Polymerisation

This compound spielt eine strategische Rolle in der Polymerisation . Es ist besonders nützlich bei der photoinduzierten Radikalpolymerisation von Olefinen und der photokatalysierten kationischen Polymerisation von Epoxiden .

Materialwissenschaft

Neben seinen Anwendungen in der organischen Synthese findet this compound auch Verwendung im Bereich der Materialwissenschaften . Seine einzigartigen Eigenschaften machen es zu einer wertvollen Komponente bei der Entwicklung neuer Materialien .

Funktionsgruppenmodifikationen

This compound dient als radikalbasiertes Reduktionsmittel für Funktionsgruppenmodifikationen . Es kann verwendet werden, um verschiedene funktionelle Gruppen unter reduzierenden Bedingungen zu modifizieren .

Mediator sequenzieller Radikalreaktionen

This compound kann als Mediator in sequenziellen Radikalreaktionen wirken . Dies ermöglicht die Herstellung komplexer organischer Verbindungen durch eine Reihe von kontrollierten Radikalreaktionen .

Eigenschaften

IUPAC Name |

methyl(trioctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54Si/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3/h5-25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDGJEUDNIUNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073325 | |

| Record name | Silane, methyltrioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3510-72-3 | |

| Record name | Silane, methyltrioctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003510723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, methyltrioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method for Methyltrioctylsilane described in the research?

A1: The research [] presents a novel, single-step synthesis method for Methyltrioctylsilane using commercially available Trichloromethylsilane and Trioctylaluminum. This is significant because it offers a potentially more efficient and cost-effective alternative to multi-step synthesis routes. Additionally, the research highlights the crucial role of alkali metal halides in this reaction. The addition of sodium or lithium halides minimizes byproducts from alkyl group redistribution, leading to a higher yield of the desired Methyltrioctylsilane. Interestingly, using potassium or rubidium halides drastically alters the reaction pathway, favoring the production of Methyldioctylsilane. This highlights the potential for controlling the reaction selectivity by carefully choosing the alkali metal halide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B1582699.png)